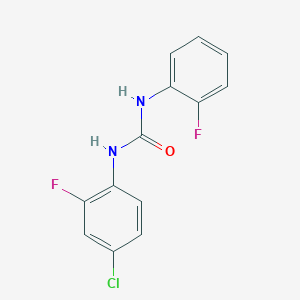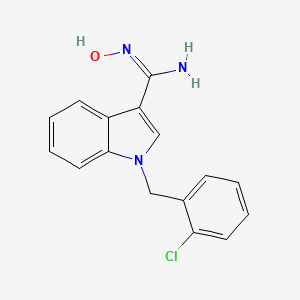![molecular formula C12H19NO2S B5315571 N-[1-(3,4-dimethylphenyl)propyl]methanesulfonamide](/img/structure/B5315571.png)
N-[1-(3,4-dimethylphenyl)propyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-dimethylphenyl)propyl]methanesulfonamide, commonly known as NDMA, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a number of interesting properties, including its ability to act as a selective dopamine receptor antagonist. In
Wirkmechanismus
NDMA acts as a selective dopamine receptor antagonist, which means that it blocks the activity of dopamine receptors in the brain. This results in a number of different effects, including a decrease in movement, a decrease in reward-seeking behavior, and a decrease in motivation. The mechanism of action of NDMA is complex, and involves a number of different biochemical pathways, including the inhibition of cyclic AMP production and the modulation of intracellular calcium levels.
Biochemical and Physiological Effects
NDMA has a number of interesting biochemical and physiological effects. For example, this compound has been found to decrease the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine. In addition, NDMA has been found to decrease the activity of the enzyme adenylate cyclase, which is involved in the production of cyclic AMP. These effects are thought to contribute to the ability of NDMA to selectively block dopamine receptors in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
NDMA has a number of advantages and limitations for use in lab experiments. One advantage is that this compound is relatively easy to synthesize and purify, which makes it a useful tool for researchers. In addition, NDMA has a well-characterized mechanism of action, which makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of NDMA is that it is a relatively potent compound, which means that it can have toxic effects at high concentrations. As a result, researchers need to be careful when working with this compound to ensure that they do not expose themselves or their subjects to excessive levels of NDMA.
Zukünftige Richtungen
There are a number of future directions for research on NDMA. One area of interest is the use of this compound in the treatment of Parkinson's disease, which is a neurodegenerative disorder that is characterized by a loss of dopamine-producing neurons in the brain. NDMA has been found to be effective in animal models of Parkinson's disease, and there is interest in exploring the potential of this compound as a treatment for this disorder. In addition, there is interest in exploring the role of NDMA in other neurological disorders, such as schizophrenia and drug addiction. Finally, there is interest in developing new compounds that are based on the structure of NDMA, which may have improved pharmacological properties and a wider range of applications in scientific research.
Synthesemethoden
NDMA can be synthesized using a number of different methods, including the reaction of 3,4-dimethylphenylpropanol with methanesulfonyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of NDMA, which can then be purified using a variety of techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
NDMA has been used extensively in scientific research, particularly in the field of neuroscience. This compound has been found to have a number of interesting properties, including its ability to selectively block dopamine receptors, which are involved in a wide range of physiological processes, including movement, reward, and motivation. As a result, NDMA has been used to study the role of dopamine in a number of different contexts, including drug addiction, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-[1-(3,4-dimethylphenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-5-12(13-16(4,14)15)11-7-6-9(2)10(3)8-11/h6-8,12-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVZRKMDVUIODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)C)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-1'-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5315488.png)
![2-(5-chloro-2-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5315498.png)

![3-ethyl-5-{3-methoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315510.png)

![N-(2,5-dimethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5315526.png)
![7-(3-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315543.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-hydroxy-1-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B5315556.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5315558.png)
![4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5315566.png)
![2-[4-(4-methoxyphenyl)butanoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5315577.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5315583.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5315597.png)
![5-{[5-(4-hydroxy-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315600.png)